

Monomethyl Maleate: A Comprehensive Technical Guide

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Compound of Interest

Compound Name: Monomethyl maleate

Cat. No.: B041745

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Introduction: **Monomethyl maleate**, also known as methyl hydrogen maleate, is an organic compound that serves as a versatile intermediate and monomer in various chemical syntheses. With the chemical formula $C_5H_6O_4$, it is the monoester of maleic acid and methanol.[1] Its structure, featuring a carboxylic acid, an ester, and a reactive carbon-carbon double bond, imparts a unique combination of properties that make it a valuable building block in the production of polymers, resins, and specialty chemicals.[2][3] This technical guide provides an in-depth overview of the chemical and physical properties of **monomethyl maleate**, detailed experimental protocols, and key reactivity pathways to support its application in research and development.

Core Chemical and Physical Properties

Monomethyl maleate is typically described as a colorless to pale yellow liquid or a solid, a discrepancy that arises from conflicting reports in the literature regarding its melting point.[1][2] The data suggest that the pure *cis*-isomer is a liquid at room temperature, while the higher reported melting points may be attributed to the presence of the isomeric monomethyl fumarate or decomposition upon heating.

Table 1: Physical and Chemical Properties of **Monomethyl Maleate**

Property	Value	Source(s)
Molecular Formula	C5H6O4	[1]
Molecular Weight	130.10 g/mol	[1][4]
IUPAC Name	(2Z)-4-methoxy-4-oxobut-2-enoic acid	[4]
CAS Number	3052-50-4	[1]
Appearance	Colorless to pale yellow liquid or solid-liquid mixture	[1][2]
Melting Point	-37 °C or 93 °C (with decomposition)	[1][5]
Boiling Point	160 °C to 250 °C at 760 mmHg	[1][5]
Density	~1.26 g/cm ³	[1][5]
Refractive Index	~1.468	[5]
Solubility	Soluble in ethanol, ether, and other organic solvents; limited solubility in water.	[2]

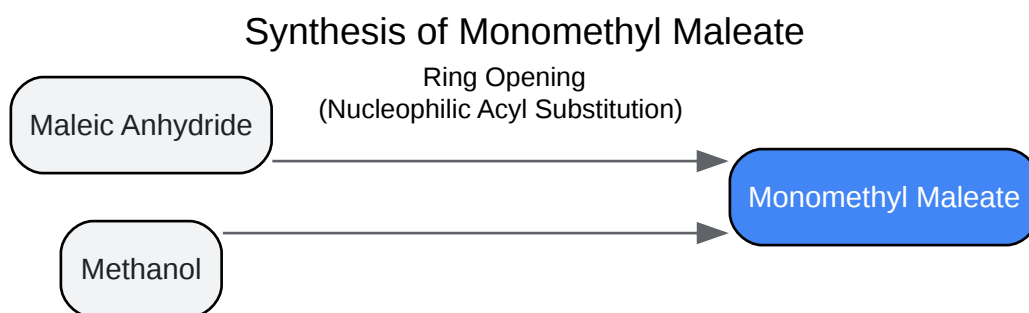
Chemical Reactivity and Signaling Pathways

The chemical behavior of **monomethyl maleate** is dictated by its three primary functional groups: the carboxylic acid, the methyl ester, and the cis-alkene.

- **Esterification and Hydrolysis:** The carboxylic acid group can undergo further esterification to yield dimethyl maleate.[6] Conversely, the methyl ester is susceptible to hydrolysis under acidic or basic conditions, yielding maleic acid and methanol.
- **Polymerization:** As an unsaturated monomer, **monomethyl maleate** can participate in polymerization reactions, often initiated by heat or catalysts, to form polymaleate resins.[7] It can be copolymerized with other monomers like styrene or methyl acrylate to modify polymer properties.[7]

- Isomerization: The cis-double bond of **monomethyl maleate** can be isomerized to the more stable trans-isomer, monomethyl fumarate. This reaction is often catalyzed by heat or chemical agents like fumaryl chloride.[8]
- Addition Reactions: The electron-deficient double bond can act as a dienophile in Diels-Alder reactions and undergo Michael additions with nucleophiles.[6]

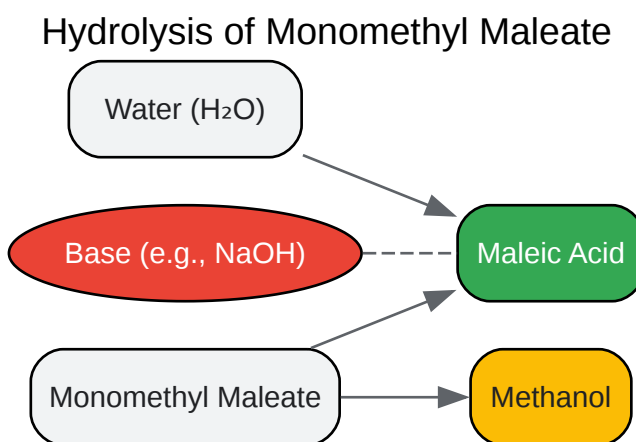
Below is a diagram illustrating the synthesis of **monomethyl maleate** from maleic anhydride.



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Caption: Synthesis of **Monomethyl Maleate**.

The following diagram illustrates the base-catalyzed hydrolysis of **monomethyl maleate**.



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Caption: Hydrolysis of **Monomethyl Maleate**.

Spectroscopic Data

Spectroscopic analysis is crucial for the structural confirmation and purity assessment of **monomethyl maleate**.

Table 2: ^1H NMR Spectroscopic Data for **Monomethyl Maleate**

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~10.5	Singlet (broad)	1H	Carboxylic acid proton (-COOH)
~6.4	Doublet	1H	Olefinic proton (-CH=)
~6.2	Doublet	1H	Olefinic proton (=CH-)
~3.8	Singlet	3H	Methyl ester protons (-OCH ₃)

Note: Data interpreted from spectra available in supporting information from The Royal Society of Chemistry.[9]

Table 3: ^{13}C NMR Spectroscopic Data for **Monomethyl Maleate**

Chemical Shift (δ) ppm	Assignment
~166	Ester carbonyl carbon (-COO-)
~165	Carboxylic acid carbonyl carbon (-COOH)
~134	Olefinic carbon (-CH=)
~130	Olefinic carbon (=CH-)
~52	Methyl ester carbon (-OCH ₃)

Note: Data interpreted from spectra available in supporting information from The Royal Society of Chemistry.[9]

Table 4: IR Spectroscopic Data for **Monomethyl Maleate**

Wavenumber (cm ⁻¹)	Functional Group Assignment
~3000 (broad)	O-H stretch (carboxylic acid)
~1720 (strong)	C=O stretch (ester and carboxylic acid)
~1640	C=C stretch (alkene)
~1200-1300	C-O stretch (ester and carboxylic acid)

Note: Data interpreted from spectra available in supporting information from The Royal Society of Chemistry.[9]

Table 5: Mass Spectrometry Data (GC-MS) for **Monomethyl Maleate**

Mass-to-Charge Ratio (m/z)	Relative Intensity	Possible Fragment
54	99.99	[C ₃ H ₂ O] ⁺
113	81.13	[M - OH] ⁺
26	71.96	[C ₂ H ₂] ⁺
31	31.96	[OCH ₃] ⁺
29	23.71	[CHO] ⁺

Source: PubChem.[4]

Experimental Protocols

The following protocols provide standardized methods for the synthesis, purification, and analysis of **monomethyl maleate**.

Protocol 1: Synthesis of Monomethyl Maleate

This protocol is adapted from procedures describing the alcoholysis of maleic anhydride.[3]

- Materials: Maleic anhydride, anhydrous methanol.
- Procedure:
 1. To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add maleic anhydride (1.0 equivalent).
 2. Slowly add anhydrous methanol (1.1 equivalents) to the flask while stirring. The reaction is exothermic and the temperature may rise.[8]
 3. Once the initial reaction subsides, heat the mixture to a gentle reflux (approximately 50-60 °C) and maintain for 1-2 hours to ensure complete conversion.[3]
 4. Monitor the reaction progress by thin-layer chromatography (TLC) or NMR spectroscopy.
 5. Once the reaction is complete, cool the mixture to room temperature. The resulting product is crude **monomethyl maleate**, which can be used directly or purified further.

Protocol 2: Purification by Vacuum Distillation

- Apparatus: Standard vacuum distillation setup.
- Procedure:
 1. Assemble the vacuum distillation apparatus and ensure all joints are properly sealed.
 2. Transfer the crude **monomethyl maleate** to the distillation flask.
 3. Apply vacuum and gently heat the flask using an oil bath.
 4. Collect the fraction that distills at the appropriate boiling point and pressure (the boiling point will be lower than the atmospheric boiling point of 160 °C).
 5. The purified product should be a colorless liquid.

Protocol 3: Purity Analysis by High-Performance Liquid Chromatography (HPLC)

This is a general method adaptable for **monomethyl maleate** based on protocols for related acidic compounds.

- Instrumentation: HPLC system with a UV detector.
- Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 μ m).
- Mobile Phase: An isocratic or gradient mixture of an aqueous acidic buffer (e.g., 0.1% phosphoric acid in water) and an organic solvent (e.g., methanol or acetonitrile). A typical starting condition could be 98:2 aqueous buffer to organic solvent.[\[10\]](#)
- Flow Rate: 1.0 mL/min.
- Detection: UV detection at a wavelength of 210 nm.
- Sample Preparation: Dissolve a small amount of the **monomethyl maleate** sample in the mobile phase and filter through a 0.45 μ m syringe filter before injection.
- Analysis: Inject the sample and integrate the peak corresponding to **monomethyl maleate** to determine its purity relative to other components.

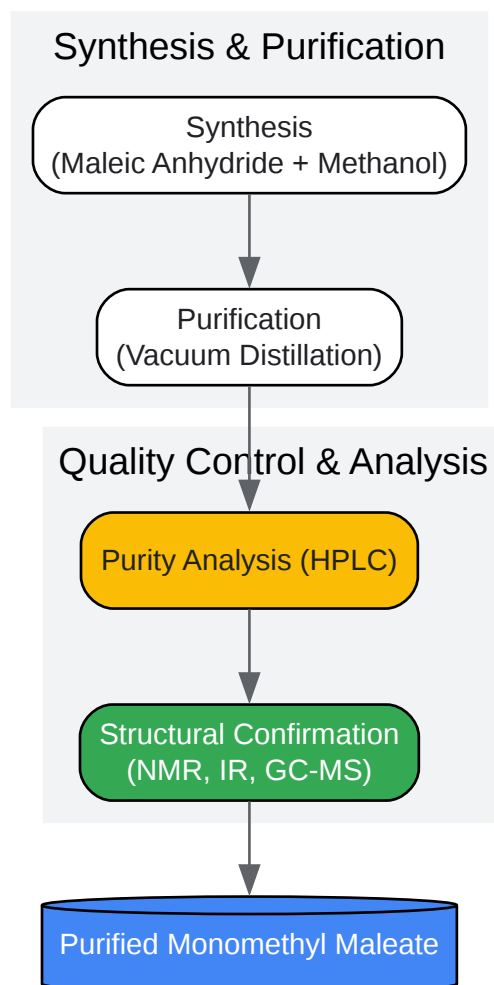
Protocol 4: Structural Confirmation by Gas Chromatography-Mass Spectrometry (GC-MS)

- Instrumentation: GC-MS system with an electron ionization (EI) source.
- Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 μ m film thickness).
- Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
- Oven Program:
 - Initial temperature: 50 °C, hold for 2 minutes.
 - Ramp: Increase temperature at a rate of 10-25 °C/min to a final temperature of 250 °C.
 - Final hold: Maintain 250 °C for 2-5 minutes.

- MS Parameters:
 - Ionization Mode: Electron Ionization (EI) at 70 eV.
 - Mass Range: Scan from m/z 25 to 200.
- Sample Preparation: Dilute the **monomethyl maleate** sample in a suitable solvent (e.g., dichloromethane or ethyl acetate) before injection.
- Analysis: Inject the sample and compare the resulting mass spectrum with known fragmentation patterns for **monomethyl maleate**.^[4]

The workflow for synthesis and analysis is summarized in the diagram below.

Synthesis and Analysis Workflow



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Caption: Experimental Workflow.

Safety and Handling

Monomethyl maleate is classified as an irritant.[4]

- Hazard Statements:
 - H315: Causes skin irritation.[4]
 - H319: Causes serious eye irritation.[4]
- Precautionary Statements:
 - P264: Wash skin thoroughly after handling.
 - P280: Wear protective gloves/protective clothing/eye protection/face protection.
 - P302+P352: IF ON SKIN: Wash with plenty of water.
 - P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
 - P332+P313: If skin irritation occurs: Get medical advice/attention.
 - P337+P313: If eye irritation persists: Get medical advice/attention.

Handle **monomethyl maleate** in a well-ventilated area, preferably a fume hood, and use appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Store in a cool, dry place away from incompatible materials.

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